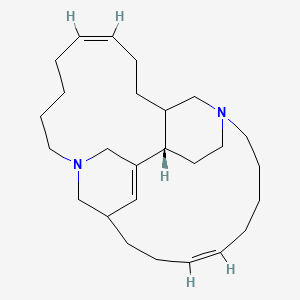![molecular formula C24H20N4O5 B13124177 N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of a spiro linkage between isobenzofuran and xanthene moieties, with aminoacetamide groups attached to the xanthene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) typically involves multiple steps. One common method starts with the preparation of the spiro[isobenzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between phthalic anhydride and resorcinol, followed by cyclization to form the spiro compound. The resulting intermediate is then subjected to further reactions to introduce the aminoacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminoacetamide compounds.
Aplicaciones Científicas De Investigación
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function or structure. The spiro structure allows for unique binding interactions, which can be exploited in various applications, such as drug design and molecular imaging.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): Similar spiro structure but different functional groups.
3’,6’-Bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Contains a spiro linkage with different substituents
Uniqueness
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is unique due to its specific combination of functional groups and spiro structure
Propiedades
Fórmula molecular |
C24H20N4O5 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
2-amino-N-[6'-[(2-aminoacetyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c25-11-21(29)27-13-5-7-17-19(9-13)32-20-10-14(28-22(30)12-26)6-8-18(20)24(17)16-4-2-1-3-15(16)23(31)33-24/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30) |
Clave InChI |
XAQBESFXQQMIDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)CN)OC5=C3C=CC(=C5)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



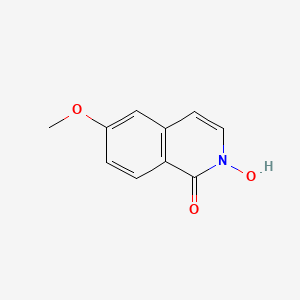
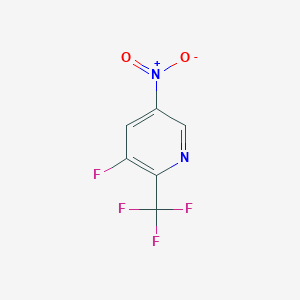
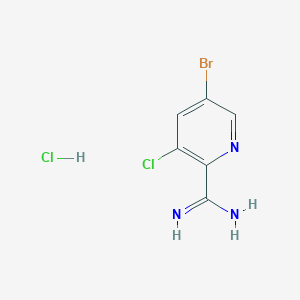
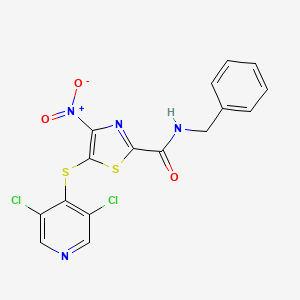
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)




![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)

